REACTION_SMILES
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[CH3:1][C:2]([C:3](=[O:4])[OH:5])=[CH:6][c:7]1[cH:8][cH:9][c:10]([CH2:13][c:14]2[cH:15][n:16][cH:17][cH:18][cH:19]2)[cH:11][cH:12]1.[CH3:20][S:21]([OH:22])(=[O:23])=[O:24].[OH2:25]>>[CH3:1][C:2]([C:3](=[O:4])[OH:5])=[CH:6][c:7]1[cH:8][cH:9][c:10]([CH2:13][c:14]2[cH:15][n:16][cH:17][cH:18][cH:19]2)[cH:11][cH:12]1.[CH3:20][S:21](=[O:22])(=[O:23])[OH:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=Cc1ccc(Cc2cccnc2)cc1)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=Cc1ccc(Cc2cccnc2)cc1)C(=O)O
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Name
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Type
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product
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Smiles
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CS(=O)(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |